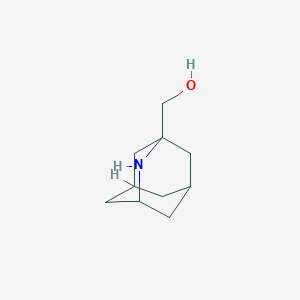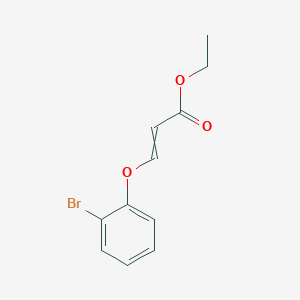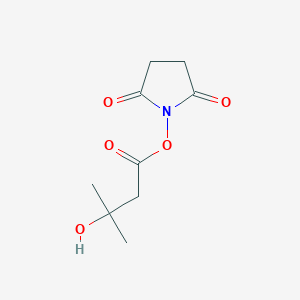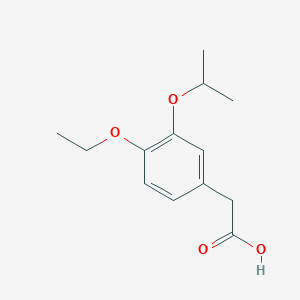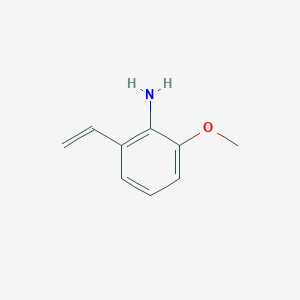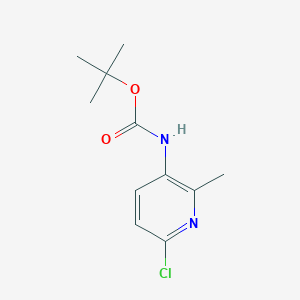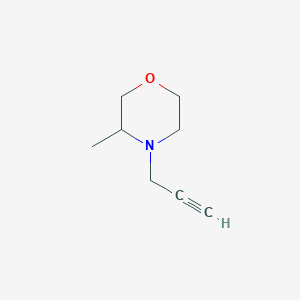
3-Methyl-4-(prop-2-yn-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(prop-2-yn-1-yl)morpholine is a chemical compound with the molecular formula C8H13NO It is a derivative of morpholine, a heterocyclic amine, and features a propargyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(prop-2-yn-1-yl)morpholine typically involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol or N,N-dimethylformamide (DMF) at low temperatures (around 0°C) to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The propargyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
3-Methyl-4-(prop-2-yn-1-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(prop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which is crucial for cell division. This makes it a potential candidate for anticancer drug development . The compound’s structure allows it to bind to target proteins and disrupt their normal function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: A closely related compound with similar structural features.
Morpholine derivatives: Various morpholine derivatives with different substituents on the nitrogen atom or the ring structure.
Uniqueness
3-Methyl-4-(prop-2-yn-1-yl)morpholine is unique due to the presence of both a methyl group and a propargyl group on the morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-methyl-4-prop-2-ynylmorpholine |
InChI |
InChI=1S/C8H13NO/c1-3-4-9-5-6-10-7-8(9)2/h1,8H,4-7H2,2H3 |
InChI Key |
MHGFOSFOXACEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
![Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B11720788.png)
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)
